tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate
Brand Name: Vulcanchem
CAS No.: 2173991-65-4
VCID: VC7959083
InChI: InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35

tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate

CAS No.: 2173991-65-4

Cat. No.: VC7959083

Molecular Formula: C14H24N2O6

Molecular Weight: 316.35

* For research use only. Not for human or veterinary use.

tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate - 2173991-65-4

Specification

CAS No. 2173991-65-4
Molecular Formula C14H24N2O6
Molecular Weight 316.35
IUPAC Name tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid
Standard InChI InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6)
Standard InChI Key RSHZILLHUIRCLU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a bicyclic 2-azaspiro[3.3]heptane system, where a pyrrolidine ring is fused to a cyclopropane moiety. The tert-butyl methylcarbamate group is appended to the spiro nitrogen, while the oxalic acid forms a salt with the basic amine . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₄H₂₄N₂O₆
Molecular Weight316.35 g/mol
SMILES NotationCC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O
InChIKeyRSHZILLHUIRCLU-UHFFFAOYSA-N

The spirocyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring with N-C bond lengths averaging 1.45 Å .

Spectroscopic Signatures

While direct spectral data for this specific oxalate salt remains unpublished, related tert-butyl carbamates exhibit characteristic signals:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.05 (s, 3H, N-methyl), 3.2–3.8 (m, 6H, spirocyclic CH₂ groups) .

  • IR (KBr): Strong absorption at 1695 cm⁻¹ (C=O stretch of carbamate) .

The oxalate component contributes a broad O-H stretch near 2500 cm⁻¹ and C=O vibrations at 1720 cm⁻¹ in infrared spectra.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically proceeds through a three-step sequence:

  • Spirocycle Formation: Cyclopropanation of N-Boc-pyrrolidine via [2+1] cycloaddition using diethylzinc and diiodomethane yields 2-azaspiro[3.3]heptane .

  • Carbamate Installation: Reaction with methyl chloroformate in the presence of DMAP introduces the methylcarbamate group at the 6-position.

  • Salt Formation: Treatment with oxalic acid in ethanol precipitates the final oxalate salt .

Critical process parameters include maintaining reaction temperatures below -10°C during cyclopropanation to prevent ring-opening and using anhydrous conditions to avoid hydrolysis of the carbamate .

Purification and Quality Control

Industrial-scale purification employs recrystallization from ethyl acetate/hexane mixtures (3:1 v/v), achieving ≥95% purity as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Key quality metrics:

ParameterSpecificationMethod
Purity≥95%HPLC
Residual Solvents≤0.5% (ICH Q3C Class 3)GC-FID
Heavy Metals<10 ppmICP-MS

Physicochemical Properties

Thermodynamic Stability

The oxalate salt demonstrates enhanced stability compared to the free base, with a decomposition temperature of 182°C (DSC, heating rate 10°C/min). The crystalline lattice energy, calculated via DFT methods, is approximately -45.6 kcal/mol, contributing to its shelf stability under ambient conditions .

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water12.3 ± 0.8
Ethanol89.7 ± 2.1
Dichloromethane154.2 ± 3.5

Aqueous solubility follows pH dependence, with maximum dissolution at pH 2–3 corresponding to protonation of the spirocyclic amine .

Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing TRK kinase inhibitors, with demonstrated IC₅₀ values <100 nM in biochemical assays . Structural analogs have entered Phase I clinical trials for neuropathic pain management, leveraging the spirocycle's ability to modulate blood-brain barrier permeability .

Catalytic Studies

Recent investigations utilize the rigid spiro framework as a chiral ligand in asymmetric hydrogenation. When complexed with rhodium, enantiomeric excesses up to 92% have been achieved in β-ketoester reductions .

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